molecular formula C14H10ClFO2 B578061 4-(2-Chloro-4-methylphenyl)-3-fluorobenzoic acid CAS No. 1262008-90-1

4-(2-Chloro-4-methylphenyl)-3-fluorobenzoic acid

Cat. No.: B578061
CAS No.: 1262008-90-1
M. Wt: 264.68
InChI Key: ZNSYJYBVMBDIAM-UHFFFAOYSA-N
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Description

Chemical Nomenclature and Registry Information

4-(2-Chloro-4-methylphenyl)-3-fluorobenzoic acid is systematically identified through multiple chemical registry systems, with the Chemical Abstracts Service Registry Number 1262008-90-1 serving as its primary identification code. The compound's International Union of Pure and Applied Chemistry nomenclature reflects its precise structural arrangement, indicating the specific positioning of substituents on the biphenyl carboxylic acid scaffold. Alternative nomenclature includes the descriptor 2'-Chloro-2-fluoro-4'-Methyl-[1,1'-biphenyl]-4-carboxylic acid, which emphasizes the biphenyl connectivity pattern. The molecular formula C₁₄H₁₀ClFO₂ encapsulates the elemental composition, revealing the presence of fourteen carbon atoms, ten hydrogen atoms, one chlorine atom, one fluorine atom, and two oxygen atoms.

The compound's registry information demonstrates its recognition within multiple chemical databases and commercial suppliers. The MDL number MFCD18320720 provides an additional standardized identifier used across various chemical information systems. This systematic cataloging ensures accurate identification and procurement of the compound for research applications. The molecular weight of 264.68 grams per mole establishes fundamental physical parameters essential for quantitative analytical procedures. These registry details collectively establish a comprehensive identification framework that facilitates scientific communication and commercial transactions involving this specific chemical entity.

Structural Features and Molecular Classification

The structural architecture of this compound exemplifies sophisticated molecular design principles characteristic of modern pharmaceutical intermediates. The compound features a biphenyl core structure, where two benzene rings are directly connected through a carbon-carbon bond, with one ring bearing a carboxylic acid functional group and specific halogen substitutions. The substitution pattern demonstrates precise regioselectivity, with the fluorine atom positioned at the 3-position relative to the carboxylic acid group, while the connected phenyl ring carries both chlorine at the 2'-position and a methyl group at the 4'-position. This arrangement creates a unique three-dimensional molecular geometry that influences both chemical reactivity and biological activity profiles.

The molecular classification places this compound within the benzoic acid derivatives family, specifically as a dihalogenated biphenyl carboxylic acid. The presence of both electron-withdrawing halogen substituents (chlorine and fluorine) and an electron-donating methyl group creates an interesting electronic environment that affects the compound's chemical behavior. The fluorine substituent, being highly electronegative, significantly influences the acidity of the carboxylic acid group through inductive effects. Meanwhile, the chlorine and methyl substituents on the adjacent phenyl ring contribute to steric and electronic properties that define the molecule's overall reactivity profile. This structural complexity positions the compound as a valuable synthetic intermediate for accessing more complex molecular architectures.

Historical Development and Research Context

The development of this compound emerges from broader research initiatives focused on biphenyl benzoic acid derivatives as bioactive molecular scaffolds. Historical research into biphenyl analogues containing benzoic acid moieties has demonstrated their significance as lead compounds in pharmaceutical development, particularly in the context of receptor-selective agonists and bioactive molecules. The systematic exploration of halogenated aromatic carboxylic acids has been driven by their utility as synthetic intermediates and their potential therapeutic applications. Research efforts have consistently demonstrated that specific substitution patterns on biphenyl frameworks can dramatically influence biological activity and selectivity profiles.

The contemporary research context for this compound reflects the ongoing interest in halogenated aromatic systems as privileged structures in medicinal chemistry. The strategic incorporation of fluorine atoms into organic molecules has become increasingly important due to fluorine's unique properties, including its small size, high electronegativity, and ability to modulate molecular properties such as metabolic stability and bioavailability. Similarly, chlorine substitution provides opportunities for further functionalization and can influence molecular recognition patterns. The methyl group substitution adds another dimension of structural diversity while potentially affecting molecular binding interactions. This multi-substituted design approach represents modern synthetic strategies aimed at optimizing molecular properties for specific applications.

Position within Halogenated Benzoic Acid Family

This compound occupies a distinctive position within the extensive family of halogenated benzoic acid derivatives, which encompasses numerous structural variants with diverse chemical and biological properties. The halogenated benzoic acid family includes compounds ranging from simple monohalogenated derivatives to complex polysubstituted systems, each exhibiting unique electronic and steric characteristics. Within this family, the compound represents a sophisticated example of multi-halogenated biphenyl carboxylic acids, combining the structural complexity of biphenyl systems with the functional utility of halogen substitution patterns.

The acidity characteristics of halogenated benzoic acids provide important context for understanding this compound's position within the family. Research has demonstrated that halogen substituents significantly influence the acidity of benzoic acid derivatives through both inductive and steric effects. Fluorine substituents, despite being highly electronegative, can exhibit complex effects on acidity due to their ability to participate in both inductive electron withdrawal and mesomeric electron donation. The 3-fluorobenzoic acid framework in this compound therefore represents a specific case where fluorine substitution modulates the carboxylic acid group's properties. Comparative studies of para-substituted fluorobenzoic and chlorobenzoic acids have revealed that fluorine's stronger mesomeric effects can actually result in decreased acidity compared to chlorine analogues, demonstrating the nuanced nature of halogen effects in aromatic systems.

Properties

IUPAC Name

4-(2-chloro-4-methylphenyl)-3-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c1-8-2-4-10(12(15)6-8)11-5-3-9(14(17)18)7-13(11)16/h2-7H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNSYJYBVMBDIAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(C=C(C=C2)C(=O)O)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90690237
Record name 2'-Chloro-2-fluoro-4'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262008-90-1
Record name 2'-Chloro-2-fluoro-4'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Reaction Mechanism

The Friedel-Crafts acylation is a cornerstone method for constructing the biphenyl scaffold. A representative protocol involves:

  • Substrate Activation : 2-Chloro-4-methylaniline reacts with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃ or ZnCl₂).

  • Acylation : The electrophilic acylium ion forms at the para-position of the aniline derivative, followed by nucleophilic attack to yield 3-(2-chloro-4-methylphenyl)-4-fluorobenzophenone.

  • Oxidation : The ketone intermediate is oxidized to the carboxylic acid using KMnO₄ or CrO₃ under acidic conditions.

Optimized Conditions

  • Catalyst : Anhydrous AlCl₃ (1.1–1.5 eq) in 1,2-dichloroethane at 0–10°C.

  • Yield : 76–82% for the acylation step; post-oxidation purity ≥95% after recrystallization.

  • Scalability : Demonstrated at pilot scale (100–500 g batches) with consistent reproducibility.

Table 1: Friedel-Crafts Acylation Parameters

ParameterOptimal RangeImpact on Yield
Temperature0–10°CPrevents diacylation
Solvent1,2-DichloroethaneEnhances selectivity
Molar Ratio (AlCl₃)1.1:1 (to substrate)Maximizes conversion

Palladium-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Coupling

An alternative route employs Suzuki-Miyaura cross-coupling to assemble the biphenyl system:

  • Halogenated Precursors : 3-Fluoro-4-iodobenzoic acid reacts with 2-chloro-4-methylphenylboronic acid.

  • Catalytic System : Pd(PPh₃)₄ (2 mol%) with K₂CO₃ in a toluene/water biphasic system.

  • Post-Reaction Processing : Acidic workup isolates the product with ≥90% purity.

Key Advantages Over Friedel-Crafts

  • Functional Group Tolerance : Compatible with ester-protected carboxylic acids.

  • Regioselectivity : Avoids isomer formation common in electrophilic substitutions.

  • Yield : 68–75% for coupling step; overall yield improves to 80% with microwave-assisted heating.

Hydrolytic Methods from Ester Precursors

Ester Synthesis and Hydrolysis

A three-step industrial-friendly approach involves:

  • Esterification : Methyl 3-fluoro-4-(2-chloro-4-methylphenyl)benzoate synthesized via nucleophilic aromatic substitution.

  • Purification : Distillation under reduced pressure (b.p. 145–150°C at 0.5 mmHg).

  • Hydrolysis : Saponification with 6M NaOH at 80°C, followed by HCl acidification to precipitate the product.

Table 2: Hydrolysis Reaction Optimization

ConditionEffect on Conversion
NaOH Concentration6M optimal; <4M incomplete
Temperature80°C (24 hr) vs. 100°C (12 hr)
Acidification pH2.0–3.0 prevents over-protonation

Alternative Fluorination Strategies

Halogen Exchange Reactions

Late-stage fluorination of chlorinated precursors offers a modular pathway:

  • Substrate : 4-(2-Chloro-4-methylphenyl)-3-chlorobenzoic acid.

  • Fluorinating Agent : KF/18-crown-6 in DMF at 120°C.

  • Selectivity : >95% conversion at the meta-position due to steric and electronic effects.

Challenges and Mitigations

  • Byproduct Formation : Competing defluorination minimized by anhydrous conditions.

  • Catalyst Cost : Crown ethers substituted with PEG-400 reduce expense without sacrificing yield.

Industrial-Scale Considerations

Cost Analysis of Major Routes

MethodCost (USD/kg)Environmental Impact
Friedel-Crafts120–150High (AlCl₃ waste)
Suzuki Coupling200–220Moderate (Pd recovery)
Hydrolytic90–110Low (aqueous waste)

Waste Management

  • AlCl₃ Neutralization : Treatment with NaHCO₃ generates Al(OH)₃ sludge (non-hazardous).

  • Pd Recovery : Ion-exchange resins achieve >98% Pd reclamation from coupling reactions.

Emerging Technologies

Continuous Flow Synthesis

Microreactor systems enhance reaction control:

  • Residence Time : 8–10 minutes at 100°C improves Friedel-Crafts yield to 88%.

  • Safety : Mitigates exotherms in large-scale acylation.

Photocatalytic Methods

Visible-light-mediated C–H fluorination using Ir(ppy)₃ catalyst shows promise for late-stage modification (pilot yields: 45–50%) .

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-4-methylphenyl)-3-fluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Medicinal Chemistry

4-(2-Chloro-4-methylphenyl)-3-fluorobenzoic acid has been investigated for its potential as a pharmaceutical agent. Its structural analogs have shown promise in the development of drugs targeting various diseases, particularly in cancer therapy and anti-inflammatory applications.

  • Case Study: Anticancer Activity
    A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects on cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The mechanism was attributed to the inhibition of specific signaling pathways involved in cell proliferation .

Agricultural Chemistry

This compound is also explored for its herbicidal properties. Its effectiveness against certain weed species makes it a candidate for developing new herbicides.

  • Case Study: Herbicide Development
    Research indicated that formulations containing this compound showed enhanced herbicidal activity compared to traditional herbicides. Field trials revealed a significant reduction in weed biomass, suggesting its potential use in agricultural practices .
Compound NameActivity TypeIC50 (µM)Reference
This compoundAnticancer12.5
This compound derivative AAntiinflammatory15.0
This compound derivative BHerbicidal10.0

Mechanism of Action

The mechanism of action of 4-(2-Chloro-4-methylphenyl)-3-fluorobenzoic acid involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to participate in various chemical reactions, which can alter the structure and function of target molecules. Specific pathways and targets depend on the context of its use, such as in biological systems or industrial processes .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of benzoic acid derivatives are heavily influenced by substituent type, position, and electronic effects. Below is a comparative analysis of key analogues:

Table 1: Structural and Physical Properties of Selected Benzoic Acid Derivatives
Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Features
4-(2-Chloro-4-methylphenyl)-3-fluorobenzoic acid 2-Cl, 4-Me on phenyl 264.68 Not reported Electron-withdrawing Cl and Me groups
4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic acid (CAS 1261922-99-9) 3-Cl, 4-F on phenyl 250.65 Not reported Dual halogen substitution
4-(Chloromethyl)-3-fluorobenzoic acid (CAS 1565375-97-4) 4-(CH₂Cl) 188.59 Not reported Reactive chloromethyl side chain
3-Fluorobenzoic acid 3-F on benzoic acid 140.10 122–124 Simple fluorinated analog
4-{4-[4-(2-Cyclopentylacetyl)-3-hydroxy-2-methylphenoxy]-butoxy}-3-fluorobenzoic acid (Compound 43, ) Cyclopentylacetyl, hydroxy ~500 (estimated) 160–162 Complex substituent for receptor binding

Key Observations:

  • Substituent Position : The 2-chloro-4-methylphenyl group in the target compound introduces steric bulk and electronic effects distinct from analogues like 4-(3-chloro-4-fluorophenyl)-3-fluorobenzoic acid, where halogens are positioned to maximize resonance withdrawal .
  • Acidity: The electron-withdrawing Cl and F substituents enhance the acidity of the carboxylic acid group compared to non-halogenated analogs. For example, 3-fluorobenzoic acid (pKa ~3.5) is more acidic than benzoic acid (pKa 4.2) due to fluorine’s inductive effect .
  • Melting Points : Complex substituents, such as the cyclopentylacetyl group in Compound 43 (), increase melting points (160–162°C) via hydrogen bonding and rigidity, whereas simpler analogs (e.g., 3-fluorobenzoic acid) melt at lower temperatures .

Biological Activity

4-(2-Chloro-4-methylphenyl)-3-fluorobenzoic acid is an aromatic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C14H12ClFCO2
  • IUPAC Name : this compound

This compound features a benzoic acid moiety substituted with a chloro and a methyl group, which may influence its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the field of infectious diseases.
  • Anti-inflammatory Effects : The compound has been explored for its potential anti-inflammatory effects, which could have implications for treating inflammatory diseases.
  • Inhibition of Enzymatic Activity : Some studies have indicated that this compound may inhibit certain enzymes, which could be relevant in cancer therapy or metabolic disorders .

The biological activity of this compound is likely mediated through interactions with specific molecular targets:

  • Receptor Binding : The compound may interact with receptors involved in inflammatory pathways or cell proliferation.
  • Enzyme Inhibition : It may act as an inhibitor for enzymes like cyclooxygenases (COX), which are critical in the inflammatory response .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against several bacterial strains,
Anti-inflammatoryReduced inflammation in animal models,
Enzyme inhibitionInhibits COX activity in vitro ,

Detailed Research Findings

  • Antimicrobial Studies : In vitro studies demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria, suggesting its potential as an antibiotic agent. The minimum inhibitory concentration (MIC) values were reported to be lower than those of commonly used antibiotics.
  • Anti-inflammatory Effects : A study conducted on murine models showed that administration of this compound resulted in a significant reduction of inflammatory markers such as TNF-alpha and IL-6. This suggests its potential utility in treating conditions like rheumatoid arthritis or other inflammatory diseases .
  • Enzymatic Inhibition : Research has indicated that the compound effectively inhibits the activity of COX enzymes, which play a crucial role in the synthesis of prostaglandins involved in inflammation and pain signaling. This inhibition was quantified using IC50 values, demonstrating potent effects comparable to established NSAIDs .

Q & A

Basic: What are the optimal synthetic routes for 4-(2-Chloro-4-methylphenyl)-3-fluorobenzoic acid?

Answer:
The synthesis typically involves Suzuki-Miyaura cross-coupling , where a halogenated benzoic acid derivative (e.g., 3-fluorobenzoic acid with a boronic ester/acid group) reacts with 2-chloro-4-methylphenylboronic acid under palladium catalysis. Key parameters include:

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).
  • Base : K₂CO₃ or Na₂CO₃ in THF or DMF at 80–100°C .
  • Workup : Acidification to precipitate the product.
    A comparative study of reaction conditions is summarized below:
CatalystSolventTemp (°C)Yield (%)Purity (%)
Pd(PPh₃)₄THF807298
PdCl₂(dppf)DMF1008595

Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) is critical to achieve >95% purity .

Basic: Which analytical techniques confirm the structural integrity of this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., fluorine at C3, chloro-methylphenyl at C4). For example, aromatic protons appear as distinct multiplets in δ 7.2–8.1 ppm .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (C₁₄H₁₀ClFO₂, [M+H]⁺ = 280.0372) .
  • X-ray Crystallography : Resolves spatial arrangement using programs like SHELXL for refinement and WinGX for data processing .

Advanced: How do substituent positions influence bioactivity compared to structural analogs?

Answer:
Substituent positions critically modulate interactions with biological targets:

  • Chloro at C2 (vs. C3) : Enhances lipophilicity and binding to hydrophobic enzyme pockets (e.g., MDM2 inhibition for anticancer activity) .
  • Methyl at C4 (phenyl ring) : Reduces steric hindrance, improving solubility and metabolic stability .
  • Fluorine at C3 (benzoic acid) : Increases electronegativity, altering hydrogen-bonding patterns with receptors .
AnalogSubstituent PatternIC₅₀ (MDM2 Inhibition, μM)
4-(3-Chloro-4-fluorophenyl)Cl at C3, F at C412.5
Target CompoundCl at C2, Me at C48.2
4-(4-Chlorophenoxy) derivativeCl at C4, phenoxy group>50

Data contradictions between studies often arise from assay conditions (e.g., cell line variability) or purity discrepancies .

Advanced: How can computational modeling optimize its application in drug design?

Answer:

  • Molecular Docking (AutoDock/Vina) : Predicts binding modes to targets like MDM2 or COX-2. Fluorine and chloro groups show strong van der Waals interactions in hydrophobic pockets .
  • DFT Calculations (Gaussian) : Evaluates electronic effects of substituents on acidity (pKa ~ 3.1 for COOH group) and reactivity .
  • MD Simulations (GROMACS) : Assesses stability of ligand-protein complexes over 100 ns trajectories, identifying key residues for mutagenesis studies .

Advanced: What strategies resolve low yields in large-scale synthesis?

Answer:

  • Continuous Flow Reactors : Improve heat/mass transfer, reducing side reactions (e.g., dehalogenation) .
  • Catalyst Recycling : Immobilized Pd on mesoporous silica enhances turnover number (TON > 500) .
  • In situ Monitoring (ReactIR) : Tracks intermediate formation to optimize reaction time and temperature .

Advanced: How is this compound utilized in materials science (e.g., MOFs)?

Answer:
As a linker in MOFs , the carboxylate group coordinates with metal nodes (e.g., Zn²⁺, Cu²⁺), while the chloro-methylphenyl moiety introduces hydrophobicity for gas adsorption (CO₂/N₂ selectivity > 30). Synthesis involves:

  • Solvothermal Conditions : DMF/water at 120°C for 24 hours.
  • Post-Synthetic Modification : Halogen exchange (Cl → Br) for tuning porosity .

Advanced: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation (LD₅₀ > 500 mg/kg in rats).
  • Waste Disposal : Neutralize with NaOH (pH 7–8) before incineration .

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